molecular formula C11H9NO3 B11896499 4-Hydroxy-5-methylquinoline-2-carboxylic acid CAS No. 36303-31-8

4-Hydroxy-5-methylquinoline-2-carboxylic acid

Cat. No.: B11896499
CAS No.: 36303-31-8
M. Wt: 203.19 g/mol
InChI Key: BBUTUPXHFJJRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a hydroxyl group at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methylquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with methyl ketones in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-5-methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death .

Comparison with Similar Compounds

  • Quinoline-2-carboxylic acid
  • 4-Hydroxyquinoline
  • 5-Methylquinoline

Comparison: 4-Hydroxy-5-methylquinoline-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Compared to quinoline-2-carboxylic acid, it has enhanced antimicrobial properties due to the additional hydroxyl group. Similarly, it differs from 4-Hydroxyquinoline and 5-Methylquinoline by the presence of the carboxylic acid group, which allows for further functionalization and derivatization .

Properties

CAS No.

36303-31-8

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-methyl-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-6-3-2-4-7-10(6)9(13)5-8(12-7)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

BBUTUPXHFJJRPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=CC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.